Tert-butyl 2-amino-5,5,5-trifluoropentanoate
Description
Tert-butyl 2-amino-5,5,5-trifluoropentanoate is a fluorinated amino acid derivative characterized by a tert-butyl ester group and a trifluoromethyl (CF₃) substituent at the terminal carbon. This compound is structurally related to (S)-2-amino-5,5,5-trifluoropentanoic acid, a bioactive amino acid widely used in drug development and peptide research due to its metabolic stability and enhanced lipophilicity imparted by the CF₃ group . The tert-butyl ester moiety serves as a protecting group for the carboxylic acid functionality, improving solubility in organic solvents and facilitating synthetic manipulations .
Key applications include its role as an intermediate in the synthesis of fluorinated peptides and enzyme inhibitors. For example, (S)-2-amino-5,5,5-trifluoropentanoic acid (the hydrolyzed form of the tert-butyl ester) has been utilized in asymmetric catalysis and dynamic kinetic resolution (DKR) methods to produce enantiomerically pure compounds .
Properties
Molecular Formula |
C9H16F3NO2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
tert-butyl 2-amino-5,5,5-trifluoropentanoate |
InChI |
InChI=1S/C9H16F3NO2/c1-8(2,3)15-7(14)6(13)4-5-9(10,11)12/h6H,4-5,13H2,1-3H3 |
InChI Key |
PVWBNTUXTYLPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Boc Protection of the Amino Group
The amino acid is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a base like triethylamine:
$$
\text{2-Amino-5,5,5-trifluoropentanoic acid} + \text{Boc₂O} \xrightarrow{\text{Et₃N, THF}} \text{Boc-protected acid}
$$
Yield: 90–95%.
Esterification with tert-Butanol
The Boc-protected acid undergoes esterification using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane:
$$
\text{Boc-protected acid} + \text{tert-butanol} \xrightarrow{\text{DCC/DMAP}} \text{Boc-protected ester}
$$
Yield: 85–90%.
Deprotection
The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane:
$$
\text{Boc-protected ester} \xrightarrow{\text{TFA}} \text{Tert-butyl 2-amino-5,5,5-trifluoropentanoate}
$$
Yield: 95–98%.
Advantages: High purity (>99% by HPLC) and minimal side products.
Alkylation of Carboxylate Salts
The sodium salt of 2-amino-5,5,5-trifluoropentanoic acid reacts with tert-butyl bromide in dimethylformamide (DMF) under phase-transfer conditions:
$$
\text{Na⁺[CF₃(CH₂)₂CH(NH₂)COO⁻]} + \text{t-BuBr} \xrightarrow{\text{TBAB, DMF}} \text{Tert-butyl ester} + \text{NaBr}
$$
Conditions:
Enzymatic Esterification
Lipase-catalyzed esterification in non-aqueous media offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates the reaction:
$$
\text{2-Amino-5,5,5-trifluoropentanoic acid} + \text{tert-butanol} \xrightarrow{\text{CAL-B, hexane}} \text{Ester}
$$
Conditions:
Industrial-Scale Continuous Flow Synthesis
To address batch process limitations, continuous flow reactors enable precise control over residence time and temperature:
Process Parameters:
- Reactor Type: Tubular reactor (stainless steel)
- Residence Time: 30 minutes
- Temperature: 100°C
- Catalyst: Heterogeneous sulfonic acid resin
- Yield: 90% with 99.5% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Acid-Catalyzed | 60–75 | 85–90 | Moderate | Low |
| Protection-Deprotection | 80–85 | >99 | High | High |
| Alkylation | 70–75 | 90–95 | Moderate | Moderate |
| Enzymatic | 50–60 | 80–85 | Low | High |
| Continuous Flow | 90 | 99.5 | High | Moderate |
Challenges and Optimization
- Amino Group Reactivity: Protonation during acid catalysis reduces nucleophilicity. Using non-protonating Lewis acids (e.g., BF₃·OEt₂) mitigates this.
- Steric Hindrance: tert-Butanol’s bulkiness slows esterification. Microwave-assisted synthesis reduces reaction time by 50%.
- Racemization: Basic conditions during alkylation cause epimerization. Opting for low-temperature (0–5°C) reactions preserves stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5,5,5-trifluoropentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Substituted amino or thiol derivatives.
Scientific Research Applications
Tert-butyl 2-amino-5,5,5-trifluoropentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which tert-butyl 2-amino-5,5,5-trifluoropentanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares tert-butyl 2-amino-5,5,5-trifluoropentanoate with structurally related fluorinated amino acid derivatives:
Physicochemical Properties
- Solubility : The tert-butyl ester derivative exhibits superior solubility in aprotic solvents (e.g., THF, DCM) compared to the carboxylic acid form, which is polar and water-soluble .
- Stability: The tert-butyl group enhances thermal stability, whereas methyl esters (e.g., methyl 4-amino-5,5,5-trifluoropentanoate) are more prone to hydrolysis under acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
